molecular formula C17H14ClN3O2 B10809332 N-[(2-chlorophenyl)methyl]-2-quinazolin-4-yloxyacetamide

N-[(2-chlorophenyl)methyl]-2-quinazolin-4-yloxyacetamide

Cat. No.: B10809332
M. Wt: 327.8 g/mol
InChI Key: YXPXKVAIPIFDGJ-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-quinazolin-4-yloxyacetamide is a synthetic acetamide derivative featuring a 2-chlorophenylmethyl group attached to the nitrogen atom of an acetamide backbone, which is further linked via an oxygen atom to the 4-position of a quinazoline ring. This compound belongs to a broader class of N-substituted acetamides, which are recognized for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science .

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-quinazolin-4-yloxyacetamide

InChI

InChI=1S/C17H14ClN3O2/c18-14-7-3-1-5-12(14)9-19-16(22)10-23-17-13-6-2-4-8-15(13)20-11-21-17/h1-8,11H,9-10H2,(H,19,22)

InChI Key

YXPXKVAIPIFDGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC2=NC=NC3=CC=CC=C32)Cl

Origin of Product

United States

Biological Activity

N-[(2-chlorophenyl)methyl]-2-quinazolin-4-yloxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the quinazoline family, which is known for its diverse pharmacological properties. The compound features a quinazoline core, which is modified with a chlorophenyl methyl group and an acetamide substituent. This structural configuration is crucial for its interaction with biological targets.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that quinazoline compounds can inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

  • In vitro Studies : A study reported that derivatives of quinazoline exhibited significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, compounds similar to this compound showed IC50 values in the micromolar range, indicating effective growth inhibition of these cancer cells .
CompoundCell LineIC50 (µM)
This compoundHepG218.79
This compoundMCF-713.46

2. Anti-inflammatory Activity

Quinazoline derivatives are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation and pain pathways.

  • Mechanism of Action : The inhibition of COX enzymes by quinazoline derivatives reduces the production of pro-inflammatory mediators, thereby alleviating inflammation .

3. Antimicrobial Activity

The antimicrobial effects of quinazoline derivatives have also been documented. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains.

  • Research Findings : In vitro assays demonstrated that certain quinazoline derivatives possess significant antibacterial properties, making them potential candidates for developing new antimicrobial agents .

Study on EGFR Inhibition

A pivotal study conducted by Abouzid et al. synthesized a series of 6-substituted aminoquinazolines that included modifications similar to those in this compound. These compounds were evaluated for their ability to inhibit EGFR autophosphorylation, showing promising results with IC50 values in the nanomolar range .

Analgesic Activity Assessment

Another investigation focused on the analgesic properties of quinazoline derivatives, including this compound. The study utilized various pain models in rodents, revealing significant analgesic effects comparable to standard analgesics .

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. N-[(2-chlorophenyl)methyl]-2-quinazolin-4-yloxyacetamide has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound induces apoptosis in cancer cells and inhibits key signaling pathways involved in tumor growth.
  • Case Study : A study demonstrated that related quinazoline derivatives showed IC50 values in the micromolar range against breast cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties:

  • Spectrum of Activity : In vitro assays indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
  • Mechanism of Action : The antimicrobial effect is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
  • Anticancer Efficacy :
    • A study conducted on quinazoline derivatives indicated that compounds similar to this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis (IC50 values in micromolar range) .
  • Antimicrobial Properties :
    • Research demonstrated that the compound exhibited significant antibacterial activity against multiple strains, showcasing its potential as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Backbone

Sulfur vs. Oxygen Linkers
  • N-[(2-Chlorophenyl)methyl]-2-quinazolin-4-ylsulfanylacetamide (CAS 721409-85-4): Replacing the oxygen atom with a sulfanyl (S) group reduces hydrogen-bonding capacity, as sulfur is a weaker hydrogen-bond donor compared to oxygen. This substitution increases lipophilicity (logP = 3.9 vs. ~3.0 estimated for the oxygen analogue) and may alter pharmacokinetic properties such as membrane permeability .
  • N-[(4-Chlorophenyl)methyl]-2-[4-oxo-3-(3-propan-2-yloxypropyl)quinazolin-2-yl]sulfanylacetamide (CAS 743468-48-6): Incorporates a sulfanyl linker and additional 3-propan-2-yloxypropyl and 4-chlorophenyl groups.
Phenyl Group Modifications
  • N-(2-Ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide : Substitutes the 2-chlorophenylmethyl group with a 2-ethylphenyl moiety and introduces a methyl group at the 2-position of the quinazoline. The ethyl group increases hydrophobicity, while the methylquinazoline may stabilize π-π stacking interactions in protein binding .

Quinazoline Ring Modifications

  • 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-ethyl-6-methylphenyl)acetamide: Features a 6-chloro-4-oxo-3,4-dihydroquinazoline core.
  • N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2): Replaces the quinazoline with a thiazole ring and incorporates a morpholino group. The morpholine improves solubility, while the thiazole introduces a planar heterocycle with distinct electronic properties .

Structural and Crystallographic Insights

  • N-[(R)-(2-Chlorophenyl)(cyclopentyl)methyl]-N-[(R)-(2-hydroxy-5-methyl-phenyl)(phenyl)methyl]acetamide : Demonstrates a cyclopentane ring in a wrapped conformation and intermolecular O–H···O hydrogen bonding, forming chain-like crystal structures. Such packing patterns highlight the role of hydrogen bonding in stabilizing solid-state arrangements .
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Exhibits a twisted dichlorophenyl-thiazol dihedral angle (61.8°) and N–H···N hydrogen-bonded dimers. This emphasizes how steric and electronic factors influence molecular conformation .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) logP Hydrogen-Bond Donors/Acceptors Notable Properties
Target Compound Quinazolin-4-yloxy, 2-chlorophenylmethyl ~344 (estimated) ~3.0 1 / 4 Moderate solubility, planar structure
CAS 721409-85-4 Quinazolin-4-ylsulfanyl 343.8 3.9 1 / 4 Higher lipophilicity
CAS 743468-48-6 Sulfanyl, propan-2-yloxypropyl 504.0 (estimated) ~4.5 1 / 5 Steric hindrance, flexible chain
N-(2-Ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide 2-Ethylphenyl, 2-methylquinazoline ~350 (estimated) ~3.2 1 / 4 Enhanced hydrophobic interactions
CAS 338749-93-2 Thiazole, morpholino 349.8 ~2.8 1 / 5 Improved aqueous solubility

Research Findings and Implications

  • Synthetic Routes: Many analogues (e.g., CAS 721409-85-4) are synthesized via carbodiimide-mediated coupling, a method noted for its efficiency in forming amide bonds .
  • Biological Relevance: The quinazoline core is associated with kinase inhibition, while chlorophenyl groups are common in agrochemicals (e.g., cumyluron in ). Structural modifications (e.g., sulfur linkers or morpholino groups) can optimize target selectivity or environmental stability .
  • Crystallographic Trends : Hydrogen bonding and steric effects dominate packing patterns, as seen in and . These insights aid in designing co-crystals or formulations with enhanced stability .

Q & A

Basic: What are the key synthetic routes for N-[(2-chlorophenyl)methyl]-2-quinazolin-4-yloxyacetamide, and what methodological considerations ensure reproducibility?

The synthesis typically involves multi-step functionalization of the quinazolinone core. A common approach includes:

  • Substitution reactions under alkaline conditions to introduce the chlorophenylmethyl group (e.g., using 2-chlorobenzyl chloride with quinazolin-4-ol derivatives) .
  • Condensation reactions with activating agents like N,N′-carbonyldiimidazole (CDI) to form the acetamide linkage .
  • Oxidation/Reduction steps to stabilize intermediates, such as hydrogen peroxide oxidation for thioether-to-sulfone conversion .
    Reproducibility Tips : Monitor reaction pH, use inert atmospheres (N₂/Ar) to prevent side reactions, and validate intermediate purity via HPLC or TLC .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural confirmation of this compound?

  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks. For example, dihedral angles between aromatic rings (e.g., 83.59° between C9–C14 and C18–C23 planes) resolve spatial arrangements .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., acetamide NH at δ 8.5–9.0 ppm, quinazolinone carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 346.0767) .

Advanced: How can researchers resolve discrepancies between computational modeling and experimental spectral data for this compound?

  • Validate Computational Parameters : Re-optimize DFT calculations (e.g., B3LYP/6-31G**) to match experimental dihedral angles and hydrogen-bond distances .
  • Dynamic Effects : Account for solvent interactions (e.g., DMSO-induced shifts in NMR) by comparing experimental data with solvated models .
  • Cross-Validation : Use complementary techniques (e.g., IR for carbonyl stretches at 1680–1720 cm⁻¹) to confirm functional groups .

Advanced: What strategies optimize the yield of this compound in large-scale syntheses?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling steps to enhance aryl group incorporation .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to improve solubility of intermediates .
  • Stepwise Quenching : Isolate reactive intermediates (e.g., nitrobenzene derivatives) before condensation to minimize side-product formation .

Basic: What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., chlorinated solvents) .
  • Emergency Measures : In case of ingestion, rinse mouth with water and seek immediate medical attention; provide SDS documentation to healthcare providers .

Advanced: How do researchers evaluate the biological activity of this compound, and what mechanistic hypotheses exist?

  • In Vitro Assays : Test kinase inhibition (e.g., EGFR or VEGFR) via fluorescence polarization assays, using ATP-competitive binding protocols .
  • Molecular Docking : Simulate interactions with target proteins (e.g., quinazolinone binding to hydrophobic pockets via π-π stacking) .
  • Contradiction Analysis : If bioactivity varies between batches, assess purity via LC-MS and confirm stereochemical consistency via circular dichroism (CD) .

Advanced: What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioactivity?

  • DSC/TGA : Detect melting point variations (e.g., Form I: 180°C vs. Form II: 172°C) to identify polymorphs .
  • PXRD : Compare diffraction patterns (e.g., peak shifts at 2θ = 12.5° and 18.7°) to correlate crystallinity with solubility .
  • Bioactivity Correlation : Less soluble polymorphs may show reduced bioavailability in pharmacokinetic studies (e.g., lower Cmax in rat models) .

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